Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II)
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Overview
Description
Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) is an organometallic compound with the chemical formula C18H44Cl2N2P2Ru.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) typically involves the reaction of ruthenium trichloride with 3-(di-i-propylphosphino)propylamine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ligands.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as phosphines or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to interact with DNA and proteins.
Material Science: It is used in the development of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism by which Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) exerts its effects involves the interaction of the ruthenium center with molecular targets. In catalysis, the ruthenium center facilitates the activation of substrates, leading to the desired chemical transformations. In medicinal applications, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(3-(diphenylphosphino)propylamine)ruthenium(II): Similar in structure but with phenyl groups instead of isopropyl groups.
Dichlorobis(3-(dimethylphosphino)propylamine)ruthenium(II): Similar but with methyl groups instead of isopropyl groups
Uniqueness
Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1196147-57-5 |
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Molecular Formula |
C18H44Cl2N2P2Ru |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
3-di(propan-2-yl)phosphanylpropan-1-amine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C9H22NP.2ClH.Ru/c2*1-8(2)11(9(3)4)7-5-6-10;;;/h2*8-9H,5-7,10H2,1-4H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
WWGQMOZRYLXFSG-UHFFFAOYSA-L |
SMILES |
CC(C)P(CCCN)C(C)C.CC(C)P(CCCN)C(C)C.Cl[Ru]Cl |
Canonical SMILES |
CC(C)P(CCCN)C(C)C.CC(C)P(CCCN)C(C)C.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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